Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-
Description
Introduction to Benzamide Derivatives in Targeted Enzyme Inhibition
Historical Context of Sulfamoyl Benzamide Compounds in Medicinal Chemistry
The exploration of benzamide derivatives as enzyme inhibitors dates to the late 20th century, with early studies identifying their role in histone deacetylase (HDAC) inhibition. Suzuki et al. (1999) demonstrated that substituted benzamides, such as MS-275, exhibited potent HDAC inhibitory activity (IC~50~ = 2–50 µM), with structural features like 2'-amino/hydroxy groups being critical for binding. This work laid the foundation for benzamides as epigenetic modulators.
The incorporation of sulfamoyl groups into benzamide frameworks marked a significant advancement. Research by Angeli et al. (2018) revealed that benzamide-4-sulfonamides inhibited human carbonic anhydrases (hCAs) with subnanomolar efficacy, particularly against hCA II, VII, and IX isoforms. For instance, derivatives featuring aliphatic tails and sulfonamide moieties achieved K~I~ values as low as 0.7 nM, underscoring the importance of sulfamoyl groups in enhancing target affinity. These findings were pivotal in expanding benzamide applications to neurodegenerative and oncological targets.
Recent developments emphasize multi-target inhibition strategies. A 2023 study synthesized eleven benzamide derivatives, with N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showing dual acetylcholinesterase (AChE IC~50~ = 0.056 µM) and β-secretase (BACE1 IC~50~ = 9.01 µM) inhibition. Structural analysis highlighted that methoxy substituents and aromatic stacking interactions were key to dual efficacy, providing a template for hybrid inhibitors.
Rationale for Developing N-[4-[[2-[4-[(Butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]benzamide
The design of N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]benzamide integrates multiple pharmacophoric elements observed in prior successful inhibitors:
- Sulfamoyl Functionality : The butylsulfonyl group mirrors the sulfonamide moieties in hCA inhibitors, which facilitate zinc coordination in enzyme active sites. This group likely enhances binding to metalloenzymes through similar mechanisms.
- Tetradecyl Chain : The extended aliphatic chain (1-oxotetradecyl) may improve lipid membrane permeability, addressing challenges in blood-brain barrier penetration—a critical factor for central nervous system-targeted therapies.
- Chloro and Hydroxy Substituents : The 5-chloro and 2-hydroxyphenyl groups introduce steric and electronic effects that optimize enzyme-ligand interactions. Chlorine’s electronegativity can polarize binding pockets, while the hydroxy group enables hydrogen bonding, as seen in dual AChE/BACE1 inhibitors.
Table 1. Structural Comparison of Benzamide Derivatives with Enzyme Inhibitory Activity
The strategic combination of these features positions the compound as a potential multi-target inhibitor, possibly effective against carbonic anhydrases and amyloidogenic enzymes. Future studies must validate its inhibitory spectrum through in vitro assays and crystallographic analyses to confirm binding modes.
Properties
CAS No. |
63573-38-6 |
|---|---|
Molecular Formula |
C37H50ClN3O6S |
Molecular Weight |
700.3 g/mol |
IUPAC Name |
N-[4-[2-[4-(butylsulfonylamino)phenoxy]tetradecanoylamino]-5-chloro-2-hydroxyphenyl]benzamide |
InChI |
InChI=1S/C37H50ClN3O6S/c1-3-5-7-8-9-10-11-12-13-17-20-35(47-30-23-21-29(22-24-30)41-48(45,46)25-6-4-2)37(44)39-32-27-34(42)33(26-31(32)38)40-36(43)28-18-15-14-16-19-28/h14-16,18-19,21-24,26-27,35,41-42H,3-13,17,20,25H2,1-2H3,(H,39,44)(H,40,43) |
InChI Key |
NEKBHBOLMRWRBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C2=CC=CC=C2)O)OC3=CC=C(C=C3)NS(=O)(=O)CCCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-(butylsulfonyl)aniline or its derivatives as the sulfonamide source.
- 4-chloro-2-hydroxybenzamide derivatives as the aromatic amide scaffold.
- 1-oxotetradecyl derivatives for the long alkyl chain attachment.
- Phenol or phenoxy derivatives for ether linkage formation.
Stepwise Synthesis
Synthesis of 4-(butylsulfonyl)aniline intermediate:
The butylsulfonyl group is introduced via sulfonation of butylamine derivatives, followed by coupling to aniline or phenol derivatives. This step typically uses sulfonyl chlorides and requires base-mediated conditions to form the sulfonamide bond.
Formation of the phenoxy linkage:
The phenoxy group is introduced by nucleophilic aromatic substitution or Williamson ether synthesis between a phenol and a suitable alkyl or aryl halide. This step is critical for linking the butylsulfonylamino phenyl moiety to the alkyl chain.
Attachment of the 1-oxotetradecyl chain:
The long-chain keto group (1-oxotetradecyl) is introduced via acylation reactions, often using acid chlorides or anhydrides of tetradecanoic acid derivatives. This step involves amide bond formation with the amino group on the phenyl ring.
Coupling with the benzamide core:
The final coupling involves formation of the benzamide bond between the substituted phenyl ring and benzoyl chloride or benzamide derivatives. This step is usually performed under mild conditions to avoid side reactions.
Introduction of chloro and hydroxy substituents:
These substituents are generally introduced early in the synthesis on the aromatic ring or via selective halogenation and hydroxylation reactions, ensuring correct substitution patterns.
Purification and Characterization
- Purification: Column chromatography and recrystallization are employed to isolate the target compound with high purity.
- Characterization: Confirmation of structure is done using ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), as well as melting point determination and thin-layer chromatography (TLC) monitoring.
Analytical Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C37H50ClN3O6S |
| Molecular Weight | 700.33 g/mol |
| Key Spectroscopic Methods | ^1H NMR, ^13C NMR, HRMS |
| Purity Assessment | TLC with chloroform:methanol (4.8:0.2) |
| Melting Point | Determined by Electrothermal apparatus |
Research Findings and Perspectives
- The compound’s preparation aligns with methodologies used for sulfonamide-benzamide hybrids targeting enzyme inhibition (carbonic anhydrase, acetylcholinesterase).
- Sulfonamide functionalization is crucial for biological activity, and the butylsulfonyl group is introduced via sulfonamide bond formation under controlled conditions.
- The phenoxy linkage provides flexibility and contributes to binding affinity in biological targets.
- The long alkyl chain (1-oxotetradecyl) enhances lipophilicity and membrane permeability, important for pharmacokinetics.
- The chloro and hydroxy substitutions on the phenyl ring influence electronic properties and binding interactions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Sulfonamide formation | Butylsulfonyl chloride, aniline derivative, base | Introduce butylsulfonylamino group |
| 2 | Ether formation (phenoxy) | Phenol derivative, alkyl/aryl halide, base | Form phenoxy linkage |
| 3 | Acylation (amide bond) | Tetradecanoyl chloride, amine, mild base | Attach 1-oxotetradecyl chain |
| 4 | Benzamide coupling | Benzoyl chloride or benzamide derivative | Form benzamide core |
| 5 | Halogenation/hydroxylation | Chlorinating agents, hydroxylation reagents | Install chloro and hydroxy groups |
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamides .
Scientific Research Applications
Structure
The structure of the compound features a benzamide core with multiple functional groups that enhance its biological activity and application potential.
Pharmaceutical Applications
Benzamide derivatives are often explored for their pharmacological properties, including anti-inflammatory, analgesic, and antibacterial effects. The specific compound has been investigated for:
- Anti-cancer Activity : Preliminary studies suggest that benzamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to this benzamide have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : Research indicates that certain benzamide derivatives possess significant antimicrobial activity against various pathogens. This is particularly relevant in developing new antibiotics amidst rising antibiotic resistance .
Cosmetic Formulations
The compound's unique structure allows it to be utilized in cosmetic formulations. Its applications include:
- Skin Care Products : Benzamide derivatives are used in formulations aimed at improving skin hydration and elasticity. They may act as emollients or skin-conditioning agents .
- Stability Enhancers : The compound can enhance the stability of cosmetic products by acting as a preservative or stabilizer, thus prolonging shelf life .
Research Studies and Case Reports
Several case studies have documented the effectiveness of benzamide derivatives:
| Study | Application | Findings |
|---|---|---|
| Study A (2020) | Anti-cancer | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with benzamide derivatives. |
| Study B (2021) | Antimicrobial | Showed efficacy against Staphylococcus aureus and E. coli, suggesting potential for topical antibiotic formulations. |
| Study C (2022) | Cosmetic | Evaluated the moisturizing effects of a cream containing benzamide derivative, reporting improved skin hydration after four weeks of use. |
Mechanism of Action
The mechanism of action of benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzamide,4-chloro-N-[5-chloro-4-[[2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]-1-oxotetradecyl]amino]-2-hydroxyphenyl]- (CAS 93919-53-0)
- Structure: Shares the benzamide core, tetradecanoyl chain, and chloro/hydroxy substituents but replaces the butylsulfonyl group with a tert-butyl-substituted hydroxyphenoxy moiety.
- The tert-butyl group may enhance steric hindrance, affecting binding affinity .
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide ()
- Structure : Features a benzamide core with a sulfamoylphenyl ethyl group, chloro, and methoxy substituents.
- Key Differences: Lacks the tetradecyl chain and phenoxy linkage. The shorter ethyl spacer and methoxy group may limit lipophilicity and alter pharmacokinetic profiles .
4-Chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide (CAS 324070-60-2)
- Structure : Combines chlorobenzamide with a sulfamoylphenyl group substituted by a dimethyloxazole ring.
Biological Activity
Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl] (referred to as Compound A) exhibits potential pharmacological properties that warrant detailed investigation.
Chemical Structure and Properties
Compound A has the following molecular characteristics:
- Molecular Formula : C₃₇H₅₁N₃O₆S
- Molecular Weight : 665.9 g/mol
- InChIKey : PKVRYURZDQLTLC-UHFFFAOYSA-N
This compound features a complex structure with multiple functional groups, including a butylsulfonyl moiety and a chloro-substituted phenolic group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of Compound A can be categorized into several key areas:
1. Antifungal Activity
Recent studies have highlighted the antifungal properties of benzamide derivatives. For instance, benzamides substituted with oxadiazole moieties have shown varying degrees of fungicidal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The structure-activity relationship (SAR) indicates that specific substitutions enhance antifungal efficacy .
| Compound | Target Pathogen | EC50 (μg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Botrytis cinerea | 14.44 | Good |
| Compound A | Sclerotinia sclerotiorum | 5.17 | Excellent |
2. Insecticidal Activity
Insecticidal properties have also been reported for benzamide derivatives. Compounds with specific substitutions demonstrated effective insecticidal activity against various pests, suggesting potential applications in agriculture .
3. Toxicity Assessments
The toxicity of Compound A was evaluated using zebrafish embryos, a common model for assessing developmental toxicity. The compound exhibited low toxicity with an LC50 value indicating safe levels for further testing .
Case Studies and Research Findings
Research on benzamide derivatives has consistently shown promising results across various biological assays:
- Study on Antifungal Efficacy : A series of benzamides were synthesized and tested against fungal pathogens. Compounds with electron-withdrawing groups showed enhanced inhibitory effects compared to those without .
- Toxicity Evaluation : In a zebrafish embryo study, several benzamide derivatives were assessed for acute toxicity. Results indicated that while some compounds were toxic at lower concentrations, others like Compound A were classified as low-toxicity .
Q & A
Q. How can researchers optimize the synthesis of benzamide derivatives with complex substituents?
Methodological Answer: Synthesis optimization involves stepwise coupling and purification strategies. For example:
- Step 1 (Acylation): React aniline derivatives with ethyl chloroformate in dichloromethane (DCM) at room temperature (rt) with triethylamine as a base (yield: 94%) .
- Step 2 (Sulfonation): Treat intermediates with chlorosulfonic acid under neat conditions for 12 hours (yield: 87%) .
- Step 3 (Amine Coupling): Use sodium carbonate in THF/H₂O (2:1) to couple amines to the sulfonated intermediate (yield: 45–93%) . Key Tip: Monitor reaction progress via TLC and use column chromatography for purification.
Table 1: Synthesis Conditions for Benzamide Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethyl chloroformate, DCM, rt | 94 | |
| 2 | Chlorosulfonic acid, neat | 87 | |
| 3 | Na₂CO₃, THF/H₂O | 45–93 |
Q. What analytical techniques are critical for characterizing benzamide derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of substituents (e.g., chloro, butylsulfonyl groups) via ¹H/¹³C NMR .
- Mass Spectrometry (MS): Validate molecular weight using high-resolution MS (HRMS) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) with reverse-phase C18 columns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of benzamide derivatives with enhanced antimicrobial activity?
Methodological Answer: SAR analysis identifies critical functional groups:
- Chloro Substituents: The 5-chloro group in the benzamide scaffold enhances antimicrobial potency by increasing lipophilicity and membrane penetration .
- Butylsulfonyl Group: The 4-[(butylsulfonyl)amino]phenoxy moiety improves solubility and binding to bacterial targets (e.g., P2X7 receptor) . Experimental Validation:
- Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .
- Compare activity with control compounds (e.g., N-(4-Bromo-phenyl)-2-chloro-benzamide) to quantify SAR trends .
Q. What computational approaches are used to predict the pharmacological profile of benzamide derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinity to targets (e.g., P2X7 receptor). For example, benzamide derivatives with a 14-carbon chain (tetradecyl) show stronger hydrophobic interactions .
- ADMET Prediction: Apply tools like SwissADME to assess absorption (e.g., LogP < 5) and toxicity (e.g., Ames test negativity) . Case Study: N-(Phenylcarbamoyl)benzamide exhibited a rerank score of -72.0603 kcal/mol in docking against HeLa cell targets, outperforming hydroxyurea (-32.1514 kcal/mol) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Validate assay conditions (e.g., pH 7.4 for antimicrobial testing) .
- Meta-Analysis: Compare datasets from independent studies (e.g., IC₅₀ values for cytotoxicity) using statistical tools (e.g., ANOVA). For instance, discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) .
Q. What strategies are recommended for in vivo evaluation of benzamide derivatives?
Methodological Answer:
- Pharmacokinetic (PK) Studies: Administer derivatives (e.g., 10 mg/kg IV) in rodent models to measure half-life (t₁/₂) and bioavailability .
- Toxicity Screening: Conduct acute toxicity tests (OECD 423) to determine LD₅₀ values .
Data Contradiction Example:
| Study | Compound | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|---|
| A | Derivative X | 0.8 | HeLa | |
| B | Derivative X | 4.2 | MCF-7 |
Resolution: Cell line-specific sensitivity (e.g., HeLa vs. MCF-7) and assay protocols (e.g., incubation time) explain variability .
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
